2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid is an organic compound that features a triazole ring substituted with a trifluoromethyl group and a carboxylic acid group The presence of the m-tolyl group (a methyl-substituted phenyl group) adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring. The trifluoromethyl group can be introduced via trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and purification methods would be tailored to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include esters, amides, dihydrotriazoles, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the development of bioactive compounds, including potential pharmaceuticals.
Medicine: Research into its potential as an anti-inflammatory or anticancer agent is ongoing.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability. The exact pathways involved depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
2-(p-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with a para-tolyl group.
2-(o-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but with an ortho-tolyl group.
2-Phenyl-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid: Lacks the methyl substitution on the phenyl ring.
Uniqueness
The presence of the m-tolyl group in 2-(m-Tolyl)-5-(trifluoromethyl)-2H-1,2,3-triazole-4-carboxylic acid provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its ortho and para isomers, as well as from compounds lacking the methyl substitution.
Properties
Molecular Formula |
C11H8F3N3O2 |
---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
2-(3-methylphenyl)-5-(trifluoromethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8F3N3O2/c1-6-3-2-4-7(5-6)17-15-8(10(18)19)9(16-17)11(12,13)14/h2-5H,1H3,(H,18,19) |
InChI Key |
GXKBJOBZVKQXJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2N=C(C(=N2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.